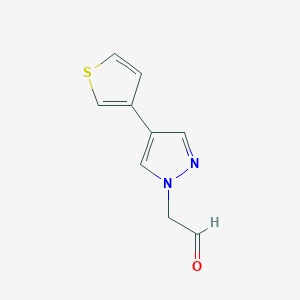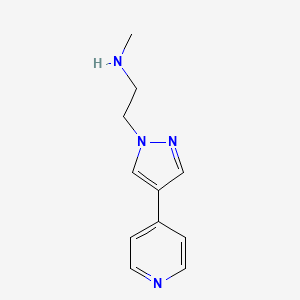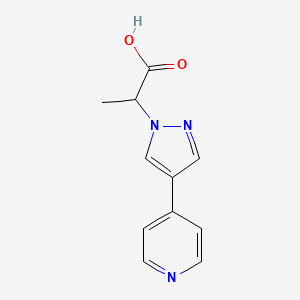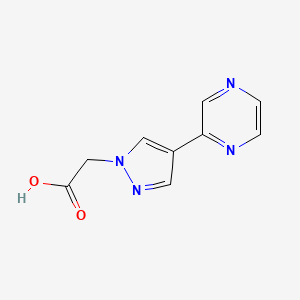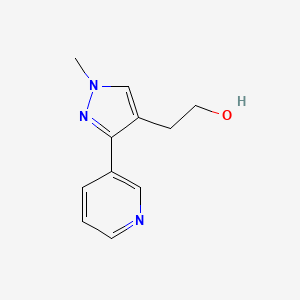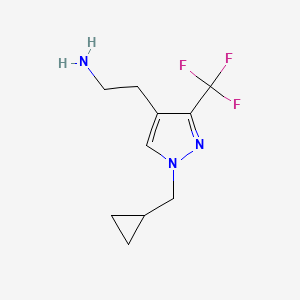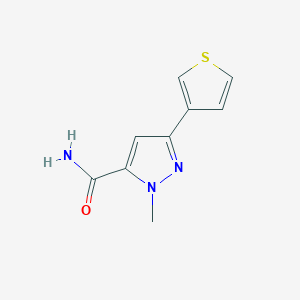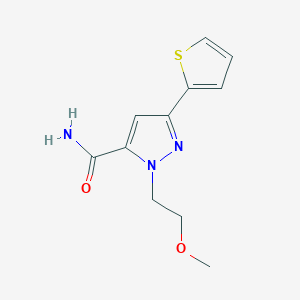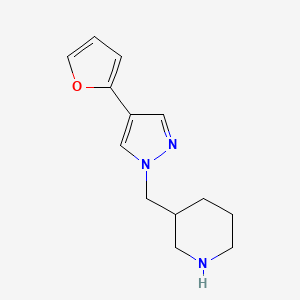
3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Vue d'ensemble
Description
3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C13H17N3O and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Inhibitors of Cytochrome P450 Isoforms
Research demonstrates the importance of chemical inhibitors in understanding the metabolism of drugs by Cytochrome P450 enzymes in the liver. These inhibitors help predict drug-drug interactions by identifying specific CYP isoforms involved in the metabolism of various drugs. The selectivity of inhibitors like furafylline for CYP1A2 and others for different CYP isoforms underlines the critical role of chemical structure in determining selectivity and effectiveness in drug interactions (Khojasteh et al., 2011).
Bioactive Heterocyclic Compounds
The inclusion of furan and thiophene rings in the structure of pharmaceutical compounds highlights their significance in drug design. These heterocycles are crucial in the medicinal chemistry of nucleobases, nucleosides, and their analogues, demonstrating varied biological activities. The structural modifications and bioisosteric replacements with heteroaryl groups significantly impact the activity and selectivity of these compounds, suggesting the potential utility of "3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine" in similar contexts (Ostrowski, 2022).
DNA Binding Agents and Radioprotectors
Compounds like Hoechst 33258 and its analogues, which bind to the minor groove of DNA, provide a framework for understanding how specific chemical structures interact with biological targets. These compounds' ability to serve as fluorescent DNA stains and potential uses as radioprotectors and topoisomerase inhibitors offer insights into designing molecules for targeting DNA or protecting against radiation damage (Issar & Kakkar, 2013).
Novel CNS Acting Drugs
The exploration of functional chemical groups for synthesizing compounds with central nervous system (CNS) activity emphasizes the importance of heterocycles like pyrazole in drug discovery. This research suggests potential directions for developing new therapeutic agents targeting CNS disorders, where the structural attributes of compounds similar to "this compound" could be leveraged (Saganuwan, 2017).
Mécanisme D'action
Target of Action
For instance, furan derivatives have been reported to exhibit muscle relaxant activity . Pyrazole derivatives, on the other hand, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Furan and pyrazole derivatives generally act by interacting with their target proteins and modulating their activity .
Biochemical Pathways
Furan and pyrazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of Action
Furan and pyrazole derivatives have been reported to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Propriétés
IUPAC Name |
3-[[4-(furan-2-yl)pyrazol-1-yl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-11(7-14-5-1)9-16-10-12(8-15-16)13-4-2-6-17-13/h2,4,6,8,10-11,14H,1,3,5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZUXAAZLMXACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=C(C=N2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


